molecular formula C14H14BrN3O B4286042 1-(4-Bromophenyl)-3-[1-(pyridin-3-yl)ethyl]urea

1-(4-Bromophenyl)-3-[1-(pyridin-3-yl)ethyl]urea

Cat. No.: B4286042
M. Wt: 320.18 g/mol
InChI Key: OXDHHKAIKMLHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-N’-[1-(3-pyridinyl)ethyl]urea is a synthetic organic compound characterized by the presence of a bromophenyl group and a pyridinyl group linked through an ethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-[1-(3-pyridinyl)ethyl]urea typically involves the reaction of 4-bromoaniline with 3-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the reaction of this amine with an isocyanate derivative to form the desired urea compound.

Industrial Production Methods

Industrial production of N-(4-bromophenyl)-N’-[1-(3-pyridinyl)ethyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N’-[1-(3-pyridinyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-N’-[1-(3-pyridinyl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’-[1-(3-pyridinyl)ethyl]urea involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-[1-(3-pyridinyl)ethyl]urea
  • N-(4-fluorophenyl)-N’-[1-(3-pyridinyl)ethyl]urea
  • N-(4-methylphenyl)-N’-[1-(3-pyridinyl)ethyl]urea

Uniqueness

N-(4-bromophenyl)-N’-[1-(3-pyridinyl)ethyl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the combination of the bromophenyl and pyridinyl groups provides a distinct electronic and steric profile, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O/c1-10(11-3-2-8-16-9-11)17-14(19)18-13-6-4-12(15)5-7-13/h2-10H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDHHKAIKMLHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-3-[1-(pyridin-3-yl)ethyl]urea
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-3-[1-(pyridin-3-yl)ethyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)-3-[1-(pyridin-3-yl)ethyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenyl)-3-[1-(pyridin-3-yl)ethyl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)-3-[1-(pyridin-3-yl)ethyl]urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)-3-[1-(pyridin-3-yl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.